molecular formula C12H13N3O3S B3013364 [5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid CAS No. 309741-56-8

[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

Cat. No. B3013364
CAS RN: 309741-56-8
M. Wt: 279.31
InChI Key: TWHALQNZWANDLP-UHFFFAOYSA-N
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Description

“[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The synthesis of similar compounds has been carried out through various methods, including the Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride using aluminum trichloride (AlCl3) as a strong Lewis acid catalyst .


Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The presence of aryl/heteroaryl substituent at C -5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .


Chemical Reactions Analysis

Triazole compounds are known to undergo a variety of chemical reactions. For instance, they can be alkylated in alkaline conditions . The presence of an electron-withdrawing substituents at the phenyl rings enhances the activity .

Scientific Research Applications

Antibacterial Activity

The 1,2,4-triazole ring present in this compound contributes to its significant antibacterial activity. Researchers have explored its potential as an antimicrobial agent, especially in the context of combating drug-resistant bacterial strains. Given the global challenge of antibiotic resistance, compounds like this one offer hope for developing novel antibacterial drugs .

Structure-Activity Relationship (SAR)

Researchers have analyzed the structure-activity relationship (SAR) of triazole derivatives. Changes in the position of functional groups, such as hydroxyl groups, can significantly impact antimicrobial activity. Investigating SAR helps optimize the design of potent antibacterial and antifungal agents .

Rational Drug Design

Given the alarming rise in microbial resistance, rational drug design plays a crucial role. Incorporating 1,2,4-triazole scaffolds into novel antibacterial agents allows scientists to address the challenges posed by resistant bacteria. By understanding the compound’s interactions with bacterial targets, researchers can tailor effective therapies .

Mechanism of Action

Exploring the precise mechanism of action of this compound is essential. Understanding how it interacts with bacterial or fungal cells—whether by disrupting cell membranes, inhibiting enzymes, or affecting DNA replication—can guide further drug development .

Other Biological Activities

Beyond antibacterial and antifungal effects, researchers have investigated other biological activities associated with 1,2,4-triazole derivatives. These may include anti-inflammatory, antioxidant, or anticancer properties. Further studies are needed to uncover additional applications .

Mechanism of Action

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are used in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Future Directions

Triazole compounds have shown significant potential in various fields, especially in medicinal chemistry . Future research may focus on the design and

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-15-11(8-3-5-9(18-2)6-4-8)13-14-12(15)19-7-10(16)17/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHALQNZWANDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

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